molecular formula C9H8INO3 B14809278 5-Cyclopropoxy-6-iodopicolinic acid

5-Cyclopropoxy-6-iodopicolinic acid

Cat. No.: B14809278
M. Wt: 305.07 g/mol
InChI Key: PGQSMDCWTBTXQX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-iodopicolinic acid is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-iodopicolinic acid typically involves the following steps:

    Picolinic Acid Formation: The final step involves the formation of the picolinic acid core, which can be achieved through various organic synthesis techniques, including cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-iodopicolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Cyclopropoxy-6-iodopicolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-iodopicolinic acid is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

5-cyclopropyloxy-6-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C9H8INO3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H,12,13)

InChI Key

PGQSMDCWTBTXQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)O)I

Origin of Product

United States

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